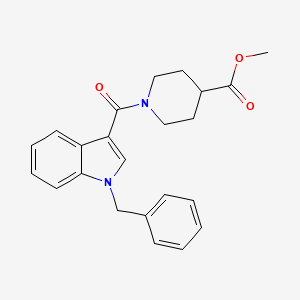
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate, also known as MBPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MBPC belongs to the class of piperidine derivatives and is a synthetic analog of the naturally occurring indole alkaloid, harmaline. In
Aplicaciones Científicas De Investigación
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and pain management. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In pain management, this compound has been shown to have analgesic effects and can alleviate neuropathic pain.
Mecanismo De Acción
The mechanism of action of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and cholinergic systems. This compound has been shown to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This may contribute to its neuroprotective and cognitive-enhancing effects. Additionally, this compound has been found to bind to sigma-1 receptors, which are involved in various cellular processes, including cell survival, neuroprotection, and pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In addition to its effects on neurotransmitter systems, this compound has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and plasticity. This compound has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and animal models used.
Direcciones Futuras
There are several future directions for research on Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate. One area of interest is the development of this compound derivatives that have improved pharmacological properties and specificity for certain receptor subtypes. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as depression, anxiety, and addiction. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its effects on different neurotransmitter systems and cellular processes.
Métodos De Síntesis
The synthesis of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate involves the condensation of 1-benzylindole-3-carboxaldehyde with piperidine-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to yield this compound.
Propiedades
IUPAC Name |
methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-23(27)18-11-13-24(14-12-18)22(26)20-16-25(15-17-7-3-2-4-8-17)21-10-6-5-9-19(20)21/h2-10,16,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVVQVFLYECBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

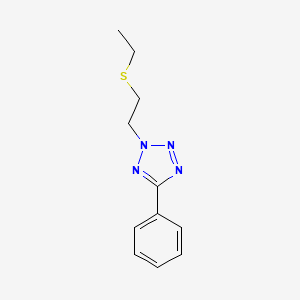
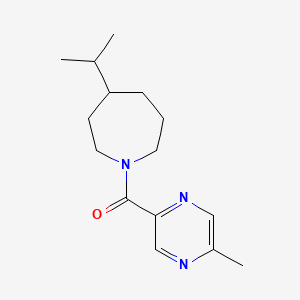
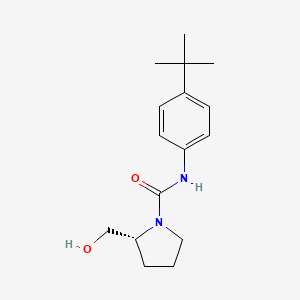
![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
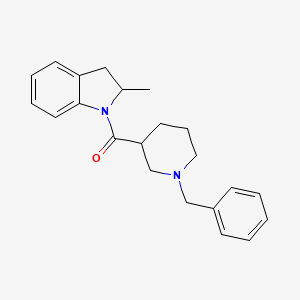
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
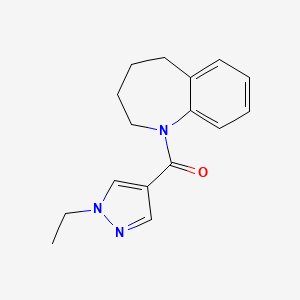
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)